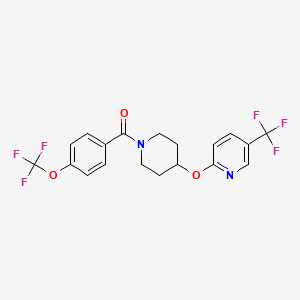

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

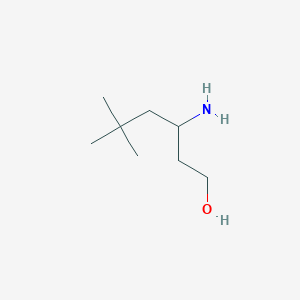

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as tert-butyl carbamate , is a chemical compound with the molecular formula C5H11NO2 . It appears as white to pale yellow or pale pink crystals or crystalline powder. The compound is used in various synthetic processes and has applications in organic chemistry .

Synthesis Analysis

tert-Butyl carbamate is synthesized through palladium-catalyzed reactions. It plays a crucial role in the synthesis of N-Boc-protected anilines . Additionally, it has been employed in the preparation of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate consists of a tert-butyl group (t-Bu) attached to a carbamate functional group (OC(N)=O). The t-Bu group provides steric hindrance, affecting the compound’s reactivity and stability. The presence of the carbamate moiety suggests potential interactions with biological targets .

Chemical Reactions Analysis

tert-Butyl carbamate participates in various chemical reactions, including palladium-catalyzed transformations. Its reactivity allows for the introduction of functional groups, making it valuable in synthetic chemistry. Further investigation into specific reactions involving this compound would provide deeper insights .

科学的研究の応用

Hydrogen-Bonding Patterns

Hydrogen-bonding patterns play a crucial role in the structural formation and stability of chemical compounds. In the context of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, molecules are linked into chains or sheets by combinations of C-H...O and C-H...π(arene) hydrogen bonds. This structural arrangement has implications for understanding the behavior of similar complex molecules, including N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, in various environments, which could be relevant for drug design and material science applications (López et al., 2010).

Inhibitory Activity and Molecular Docking

The inhibitory activity of benzoxazole derivatives, which share structural features with N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, against key enzymes like acetylcholinesterase and butyrylcholinesterase, has been evaluated. These enzymes are significant in the context of Alzheimer’s disease, making these derivatives potential therapeutic agents. Molecular docking studies further elucidate the interaction of these compounds with enzyme targets, providing insights into the structural requirements for enzyme inhibition and potential applications in Alzheimer’s disease treatment (Celik et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole carboxamide derivatives, including techniques and intermediates potentially relevant to N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, have been explored. These derivatives were synthesized and determined through various spectroscopic methods, with some structures confirmed by X-ray crystal analysis. This research contributes to the broader field of chemical synthesis, offering methodologies that could be applied to the synthesis and study of N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (Lv et al., 2013).

Antitumor Activity

The design, synthesis, and evaluation of compounds for antitumor activities is an area of intense research. A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which might share mechanistic or structural similarities with N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, demonstrated potent antiproliferative activity against cancer cell lines. This suggests potential applications of similar compounds in cancer therapy (Wu et al., 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-tert-butyl-2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-22(2,3)24-21(28)15-30-20-14-29-18(12-19(20)27)13-25-7-9-26(10-8-25)17-6-4-5-16(23)11-17/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXPMTZMNODBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)

![10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2590953.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)